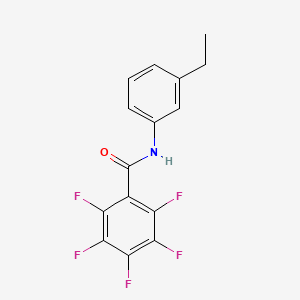

N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide

説明

"N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide" is a compound that likely shares properties with other fluorinated benzamides. Such compounds are of interest due to their unique physical and chemical properties stemming from the fluorination of the benzene ring. Fluorinated compounds have applications in materials science, pharmaceuticals, and agrochemicals due to their stability and bioactivity.

Synthesis Analysis

While specific synthesis details for "this compound" were not found, similar fluorinated benzamides often involve acylation reactions under specific conditions. For instance, the synthesis of related compounds involves the reaction of aminophenols with acyl chlorides in solvents like THF, characterized by NMR and X-ray diffraction techniques (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related fluorinated benzamides typically features significant intermolecular interactions such as hydrogen bonding and π-π interactions. These interactions can influence the compound's crystal packing and overall stability. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have shown the importance of dimerization and crystal packing on molecular geometry, highlighting the minor effect on bond lengths and angles but a significant impact on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).

科学的研究の応用

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers synthesized and characterized novel aromatic polyimides using diamines and dianhydrides through one or two-step polymerization reactions. These polymers, with inherent viscosities ranging from 0.62 to 0.97 dl/g, were found to be soluble in organic solvents such as DMSO, DMF, DMAc, and m-cresol. Their degradation temperatures ranged from 240°C to 550°C in nitrogen, indicating their thermal stability. This research demonstrates the potential of using similar fluorinated benzamide compounds in the synthesis of new polyimides with desirable thermal and solubility properties (Butt et al., 2005).

Development of High Sensitive Biosensors

A study described the development of a high-sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. The research highlights the potential of fluorinated benzamide compounds in enhancing the sensitivity and specificity of biosensors for detecting biomolecules. This could pave the way for using N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide in similar biosensor applications (Karimi-Maleh et al., 2014).

Enhanced Catalytic Activity in Ethene Oligomerization

Research on pentafluorobenzamidinate ligands and their vanadium(III) derivatives showed considerable activity in catalytic ethene oligomerization. This suggests that fluorinated benzamide compounds might play a significant role in developing new catalysts for polymerization reactions, offering enhanced activity and potentially unique selectivity profiles (Brussee et al., 2000).

Selective Extraction of Metal Ions

A study on the solvent extraction of UO2^2+ by a novel ligand in 1-(trifluoromethyl)-3-nitrobenzene showed high efficiency and selectivity towards UO2^2+ over lanthanides. This research illustrates the potential of fluorinated benzamide derivatives in the selective extraction and separation of metal ions, which is crucial for waste management and resource recovery in nuclear and environmental applications (Zhang et al., 2016).

特性

IUPAC Name |

N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5NO/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGPNCNEEDHINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

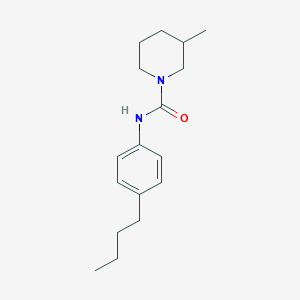

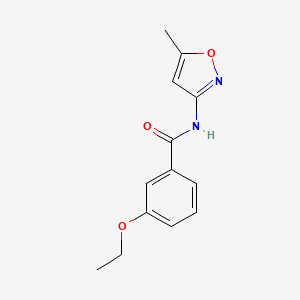

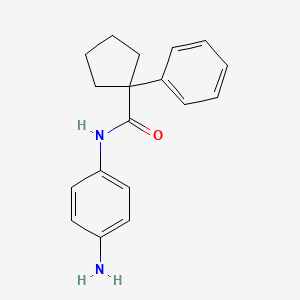

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-acetyl-2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4543046.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B4543053.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4543094.png)

![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4543099.png)

![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)

![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)

![1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)

![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)

![2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)

![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)